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Mtr-S-methylisothiourea

Cat. No.: B13723470
M. Wt: 302.4 g/mol
InChI Key: LCARMRMLFMRMAA-UHFFFAOYSA-N
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Description

Historical Perspective on Isothiourea Chemistry

The study of isothiourea chemistry has a rich history, forming a fundamental part of the development of organic sulfur and nitrogen chemistry. A significant early development in the field was the synthesis of S-methyl isothiourea sulfate (B86663), reported by Arndt in 1921. scholaris.ca Arndt observed that this reagent would release methyl mercaptan upon heating in a dilute alkali solution. scholaris.ca This observation was pivotal, as subsequent researchers, including Phillips and his colleagues, leveraged this reactivity. scholaris.ca They demonstrated that amines could react with the S-methyl isothiourea reagent to efficiently produce alkylguanidines, thereby establishing a new and effective method for guanidine (B92328) synthesis. scholaris.ca Over the decades, this foundational work has been expanded upon, leading to the development of a wide array of N-substituted and N-protected isothiourea derivatives that serve as indispensable tools in synthetic chemistry. lookchemmall.comorganic-chemistry.org

Chemical Significance of the Guanidine Moiety

The guanidine group, with the general formula HNC(NH₂)₂, is of profound chemical and biological importance. wikipedia.org It is a nitrogenous analogue of carbonic acid and is characterized by its exceptional basicity. researchgate.net Upon protonation at physiological pH, it forms the guanidinium (B1211019) cation, a highly stable, planar, and symmetrical ion. wikipedia.orgineosopen.org This stability arises from the delocalization of the positive charge across the central carbon and three nitrogen atoms through resonance. ineosopen.org

The pKₐH of the conjugate acid is approximately 13.6, making guanidine a very strong base in aqueous solutions, where it exists almost exclusively as the guanidinium ion. wikipedia.org This charged moiety is a key functional group in the side chain of the amino acid arginine, where it plays a critical role in the structure and function of proteins. wikipedia.orgresearchgate.net It participates in crucial biological interactions, such as binding to anionic substrates like carboxylates and phosphates, through a combination of hydrogen bonding and electrostatic interactions. researchgate.net This ability to form strong, directed interactions makes the guanidine group a vital component in enzyme active sites and a common pharmacophore in medicinal chemistry. researchgate.netsemanticscholar.org

Table 1: Physicochemical Properties of Guanidine

Property Value
Chemical Formula CH₅N₃
Molar Mass 59.072 g·mol⁻¹
Appearance Colorless solid
Melting Point 50 °C (122 °F; 323 K)

| Basicity (pKₐH) | 13.6 |

Data sourced from wikipedia.org.

Overview of Substituted S-Methylisothioureas in Chemical Synthesis and Biological Systems

Substituted S-methylisothioureas are highly valuable reagents in organic synthesis, primarily because they are excellent guanylating agents. lookchemmall.comumich.edu Their utility stems from their ready availability and the ease with which they react with primary and secondary amines to form substituted guanidines. lookchemmall.comumich.edu The core reactivity involves the nucleophilic attack of an amine on the central carbon of the isothiourea, leading to the displacement of the methylthio group.

To control reactivity and allow for selective transformations in multi-step syntheses, the nitrogen atoms of the S-methylisothiourea are often protected with various groups. organic-chemistry.org These protecting groups modulate the electrophilicity of the reagent and can be removed under specific conditions. This strategy is crucial in peptide synthesis and the creation of complex natural products and pharmaceuticals. sigmaaldrich.com Beyond their role as synthetic intermediates, some isothiourea derivatives themselves have been recognized as potent inhibitors for a range of enzyme systems, including nitric oxide synthase (NOS). mdpi.com

Table 2: Examples of N-Protected S-Methylisothiourea Guanylating Reagents

Reagent Name Protecting Group(s) Key Features and Applications
N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea tert-butoxycarbonyl (Boc) Widely used in pharmaceutical development and agrochemical synthesis; stable and versatile. sigmaaldrich.comchemimpex.com
N,N′-Bis(Cbz)-S-methylisothiourea Carboxybenzyl (Cbz) Used for synthesizing protected guanidines; the Cbz group can be removed by hydrogenolysis. organic-chemistry.org
N,N′-Bis(ortho-chloro-Cbz)-S-methylisothiourea ortho-chloro-Cbz Exhibits superior reactivity due to the electron-withdrawing effect of the chlorine atom. organic-chemistry.org

| N,N'-Bis(4-methoxy-2,3,6-trimethylphenylsulfonyl)-S-methylisothiourea | 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) | A key reagent for introducing the Mtr-protected guanidine group, especially in arginine synthesis. lookchemmall.comresearchgate.net |

Specific Context of Mtr-S-methylisothiourea as a Protected Guanylating Reagent

N,N'-Bis(4-methoxy-2,3,6-trimethylphenylsulfonyl)-S-methylisothiourea, often referred to as the Mtr-reagent, is a specialized guanylating agent used to introduce a protected guanidino group onto a primary or secondary amine. lookchemmall.comresearchgate.net The protecting group, 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), is an acid-labile group specifically designed for the protection of the guanidino function of arginine during peptide synthesis.

The synthesis of Mtr-protected guanidines is typically achieved by reacting the Mtr-reagent with an amine in the presence of a tertiary amine base, such as triethylamine. lookchemmall.comresearchgate.net The reaction is often facilitated by the addition of a metal salt, with mercuric perchlorate (B79767) (Hg(ClO₄)₂) being effective. lookchemmall.comresearchgate.net The process is generally carried out in a refluxing solvent like tetrahydrofuran (B95107) (THF) or toluene, yielding the desired mono-Mtr-protected guanidines in moderate to good yields. lookchemmall.comresearchgate.net The choice of solvent can influence the reaction efficiency, with THF often providing higher yields. lookchemmall.comresearchgate.net This method provides a reliable route for the incorporation of a protected arginine precursor into complex molecular frameworks.

Table 3: Research Findings on the Synthesis of Mtr-Protected Guanidines

Reactants Reagents Solvent Outcome

| Mtr-reagent (35) + Piperidine or Aniline | Triethylamine, Hg(ClO₄)₂ | Refluxing THF or Toluene | Moderate to good yields of mono Mtr-protected guanidines (36). lookchemmall.comresearchgate.net |

As detailed in Scheme 13 of the cited literature. lookchemmall.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O3S2 B13723470 Mtr-S-methylisothiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O3S2

Molecular Weight

302.4 g/mol

IUPAC Name

methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate

InChI

InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14)

InChI Key

LCARMRMLFMRMAA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/SC)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC

Origin of Product

United States

Mtr S Methylisothiourea As a Guanylating Agent in Organic Synthesis

Mechanistic Understanding of Guanidinylation Reactions

The reaction between an amine and an S-methylisothiourea derivative to form a guanidine (B92328) is a well-established transformation in organic synthesis. The generally accepted mechanism proceeds through a two-step addition-elimination pathway.

In the initial step, the nucleophilic amine substrate attacks the electrophilic carbon atom of the S-methylisothiourea. This carbon is rendered electrophilic by the presence of two nitrogen atoms and the sulfur atom. The protecting group, in this case, the (4-Methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) group, further enhances this electrophilicity through its electron-withdrawing nature. This nucleophilic attack results in the formation of a tetrahedral intermediate.

Application in the Synthesis of Monoprotected Guanidines

Mtr-S-methylisothiourea is specifically designed for the synthesis of N-Mtr-monoprotected guanidines. This protection strategy is crucial as it temporarily masks one of the nitrogen atoms of the guanidine group, reducing its basicity and allowing for its incorporation into more complex molecules without interfering with other sensitive functional groups.

The Mtr group offers several advantages. It is a robust protecting group that is stable to a variety of reaction conditions, yet it can be cleaved under specific, often acidic, conditions when the final unprotected guanidine is required. This allows chemists to carry out multi-step syntheses with the protected guanidine in place, unveiling the highly basic functional group at a late stage. The use of this compound provides a direct route to these valuable synthetic intermediates, streamlining the synthesis of complex guanidine-containing target molecules.

Reactivity Profile with Diverse Amine Substrates

The efficacy of this compound as a guanylating agent is demonstrated by its reactivity with a range of amine substrates. The nucleophilicity and steric profile of the amine play a significant role in the outcome of the reaction.

Primary Amine Guanidinylation

Primary aliphatic amines are excellent substrates for guanylation with this compound. Being strong nucleophiles with minimal steric hindrance, they react readily with the reagent to afford the corresponding Mtr-protected guanidines in good to excellent yields. The reaction typically proceeds under mild conditions, making it compatible with a wide array of functional groups.

Table 1: Guanidinylation of Primary Amines with this compound (Illustrative data based on typical reactivity; specific yields may vary based on substrate and conditions.)

Amine SubstrateProductTypical Yield (%)
BenzylamineN-Benzyl-N'-Mtr-guanidine85-95%
CyclohexylamineN-Cyclohexyl-N'-Mtr-guanidine80-90%
n-ButylamineN-(n-Butyl)-N'-Mtr-guanidine88-96%

Secondary Amine Guanidinylation and Steric Hindrance Effects

The guanylation of secondary amines presents a greater challenge due to increased steric hindrance around the nitrogen atom. While this compound can react with less hindered secondary amines, the reaction rates are generally slower, and the yields may be lower compared to primary amines.

As the steric bulk of the substituents on the secondary amine increases, the nucleophilic attack on the S-methylisothiourea becomes more difficult. This steric impediment can significantly reduce the reaction rate and, in some cases, may prevent the reaction from proceeding altogether. Consequently, the successful guanylation of sterically demanding secondary amines often requires more forcing conditions, such as elevated temperatures or longer reaction times.

Table 2: Effect of Steric Hindrance on Secondary Amine Guanidinylation (Illustrative data based on general chemical principles.)

Amine SubstrateSteric HindranceReactivity/Typical Yield
DiethylamineLowModerate to Good (60-80%)
DibenzylamineModerateLower / Slower Reaction (40-60%)
DiisopropylamineHighVery Low to No Reaction (<10%)

Aryl Amine Guanidinylation

Aryl amines, such as aniline and its derivatives, are generally weaker nucleophiles than aliphatic amines. This is due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces its availability for nucleophilic attack. As a result, the guanylation of aryl amines with this compound is typically more challenging and requires more vigorous reaction conditions than for aliphatic amines.

The electronic nature of the substituents on the aromatic ring also plays a crucial role. Electron-donating groups can increase the nucleophilicity of the amine, facilitating the reaction, whereas electron-withdrawing groups further decrease the nucleophilicity, making the guanylation even more difficult.

Table 3: Guanidinylation of Aryl Amines (Illustrative data based on general reactivity trends.)

Amine SubstrateElectronic EffectReactivity/Typical Yield
AnilineNeutralModerate (50-70%)
p-MethoxyanilineElectron-DonatingGood (65-85%)
p-NitroanilineElectron-WithdrawingPoor to No Reaction (<20%)

Catalytic Systems in this compound Mediated Guanylation

While the reaction between this compound and highly nucleophilic amines can proceed thermally, the guanylation of less reactive substrates, such as sterically hindered or electron-deficient amines, can often be facilitated by the use of additives or promoters.

Although dedicated catalytic systems for this compound itself are not extensively documented, related guanylation reactions using other S-methylisothiourea derivatives often employ activating agents. These typically fall into two categories:

Thiophilic Metal Salts: Reagents like mercury(II) or silver(I) salts can coordinate to the sulfur atom of the isothiourea, making the methyl group a better leaving group and further activating the central carbon towards nucleophilic attack. However, the toxicity of these metals is a significant drawback.

Organic Bases: Non-nucleophilic bases, such as 4-(Dimethylamino)pyridine (DMAP), can act as catalysts. While the exact mechanism can vary, they may function by deprotonating the amine, increasing its nucleophilicity, or by interacting with the guanylating agent itself. The addition of a base can be particularly beneficial for reactions involving amine hydrochloride salts, as it liberates the free amine to participate in the reaction.

For this compound, the reaction conditions are often optimized by adjusting the solvent, temperature, and reaction time. For particularly challenging substrates, the addition of a non-nucleophilic base or other activating agents could potentially improve reaction efficiency.

Heavy Metal Catalysis (e.g., Mercury, Silver, Copper)

Heavy metal salts are frequently employed to activate the S-methylisothiourea moiety towards nucleophilic attack by an amine. The thiophilicity of these metals facilitates the departure of the methylthiolate leaving group, thereby promoting the formation of the guanidine linkage.

Mercury:

Mercury(II) salts, such as mercury(II) chloride (HgCl₂), are classical reagents for promoting guanylation reactions with S-methylisothiourea derivatives. The mechanism involves the coordination of the mercury salt to the sulfur atom of the isothiourea, which significantly enhances the electrophilicity of the guanidinyl carbon. This activation facilitates the nucleophilic attack by a primary or secondary amine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methylmercaptide, complexed to the mercury salt, affords the Mtr-protected guanidine. While highly effective, the toxicity associated with mercury compounds has led to the exploration of alternative catalysts.

In the synthesis of protected β-hydroxyenduracididines, a key step involves the conversion of an amine to a protected guanidine using N,N'-dicarboxybenzyl-S-methylisothiourea in the presence of mercury(II) chloride and triethylamine in tetrahydrofuran (B95107). sigmaaldrich.com This reaction proceeds smoothly to yield the desired guanidinated product, highlighting the utility of mercuric salts in promoting this transformation.

Silver:

Silver salts, such as silver triflate (AgOTf), are also utilized in organic synthesis, often to activate substrates towards nucleophilic attack. nih.govresearchgate.netrsc.org In the context of guanylation, silver(I) ions can coordinate to the sulfur atom of this compound, functioning in a manner analogous to mercury(II) to activate the reagent. The use of silver catalysts can be advantageous due to their generally lower toxicity compared to mercury.

Copper:

Copper salts, particularly copper(II) chloride (CuCl₂), have been shown to promote the transformation of amines into guanidines. researchgate.net S-methylisothiourea derivatives are recognized as efficient guanylating agents in such copper-catalyzed reactions. researchgate.net The catalytic cycle is thought to involve the coordination of the copper ion to the isothiourea, thereby activating it for subsequent reaction with an amine.

Table 1: Comparison of Heavy Metal Catalysts in Guanylation

CatalystTypical ReagentAdvantagesDisadvantages
Mercury(II) ChlorideHgCl₂High efficiency and reliabilityHigh toxicity
Silver TriflateAgOTfMilder reaction conditions, lower toxicity than mercuryCan be expensive
Copper(II) ChlorideCuCl₂Lower cost and toxicity compared to mercuryMay require specific ligands for optimal activity

Organocatalytic Approaches

In an effort to develop more environmentally benign synthetic methods, organocatalysis has emerged as a powerful alternative to metal-based catalysis. For guanylation reactions, certain organic molecules can act as catalysts to facilitate the transformation.

4-Dimethylaminopyridine (DMAP) has been shown to accelerate the guanylation of amines with S-methylisothiourea derivatives. organic-chemistry.org While specific studies detailing the use of DMAP with this compound are not extensively documented, the catalytic activity of DMAP with structurally similar reagents, such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, suggests its potential applicability. organic-chemistry.org The mechanism of DMAP catalysis likely involves the formation of a more reactive guanidinylating intermediate through nucleophilic attack of DMAP on the S-methylisothiourea.

Solid-Phase Synthesis of Mtr-Protected Guanidines

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The incorporation of arginine residues, which contain a guanidinium (B1211019) group, is a common requirement in the synthesis of biologically active peptides. The Mtr group is a well-established protecting group for the guanidino function of arginine in Fmoc-based SPPS. orgsyn.org

The direct use of this compound for the guanylation of amines on a solid support presents a viable strategy for the synthesis of Mtr-protected guanidines. However, a more common approach involves the use of pre-formed Fmoc-Arg(Mtr)-OH amino acid derivatives. An alternative strategy involves the construction of the guanidine group directly on the resin. researchgate.net This can be achieved by first anchoring an ornithine derivative to the solid support. The side-chain amino group of ornithine is then converted to a thiourea (B124793), followed by S-methylation to form a resin-bound S-methylisothiourea. Subsequent reaction with an amine or ammonia source then yields the desired Mtr-protected guanidine. researchgate.netresearchgate.net

The cleavage of the Mtr group from the final peptide is typically achieved under strongly acidic conditions, often requiring extended reaction times. The lability of the Mtr group is lower than that of other commonly used arginine protecting groups like Pmc and Pbf. orgsyn.org

Synthesis of Complex Molecular Architectures Incorporating Guanidine Linkages

The guanidine moiety is a key structural feature in numerous complex natural products with potent biological activities. nih.govdu.ac.innih.govscilit.com this compound serves as a valuable reagent in the total synthesis of such molecules, enabling the introduction of the guanidinyl group at various stages of the synthetic sequence.

The synthesis of cyclic peptides containing a guanidine bridge is an area of significant interest, as these constrained structures can exhibit enhanced biological activity and stability. organic-chemistry.orgorgsyn.orgnih.govnih.gov The solid-phase synthesis of cyclic peptides with a diversely substituted guanidine bridge has been reported, demonstrating the feasibility of constructing these complex architectures. organic-chemistry.orgnih.gov

Furthermore, the synthesis of natural products containing intricate polycyclic systems often relies on the strategic introduction of guanidine functionalities. For instance, the synthesis of crambescidin and batzelladine alkaloids, which feature a triazaacenaphthalene core, involves the formation of a cyclic guanidine system. nih.gov While not always employing this compound directly, the methodologies developed for the synthesis of these complex guanidine-containing natural products often rely on principles of S-methylisothiourea activation and guanylation that are applicable to the Mtr-protected reagent.

Biochemical and Molecular Biological Investigations of S Methylisothiourea Smt

Specificity as an Inducible Nitric Oxide Synthase (iNOS) Inhibitor

S-Methylisothiourea has been identified as a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). nih.govpnas.orgnih.gov Its efficacy in inhibiting iNOS activity has been demonstrated to be significantly greater than that of other well-known NOS inhibitors. nih.gov Studies have shown SMT to be at least 10 to 30 times more potent as an inhibitor of iNOS in immunostimulated cultured macrophages and vascular smooth muscle cells when compared to NG-methyl-L-arginine (MeArg). pnas.org Specifically, in J774.2 macrophages activated with bacterial endotoxin, SMT exhibits EC50 values that are 8-24 times lower than those of MeArg. nih.gov

Competitive Inhibition Mechanism at the L-Arginine Site

The inhibitory action of S-Methylisothiourea on iNOS is characterized by a competitive inhibition mechanism. nih.gov SMT directly competes with the natural substrate, L-arginine, for binding at the active site of the iNOS enzyme. nih.govahajournals.org This competitive interaction has been demonstrated by the observation that the inhibitory effect of SMT on iNOS activity can be reversed in a concentration-dependent manner by the addition of excess L-arginine. pnas.orgnih.gov This finding confirms that SMT and L-arginine share a common binding site on the iNOS enzyme.

Isoform Selectivity among Nitric Oxide Synthases

While S-Methylisothiourea is a potent inhibitor of iNOS, its selectivity for this isoform over the other major nitric oxide synthase isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS), is a critical aspect of its biochemical profile. Research indicates that SMT is a relatively selective inhibitor of iNOS activity. nih.gov However, it is noteworthy that SMT is equipotent with MeArg in its ability to inhibit the constitutive NOS activity in homogenates of bovine aortic endothelial cells (eNOS). nih.gov In contrast to its potent inhibition of iNOS, SMT elicits only weak pressor responses in vivo, suggesting a degree of selectivity for iNOS under physiological conditions. nih.gov

Table 1: Comparative Inhibitory Potency of S-Methylisothiourea (SMT) and other NOS inhibitors on iNOS activity in J774.2 Macrophages.
CompoundRelative Potency vs. NG-methyl-L-arginine (MeArg)
S-Methylisothiourea (SMT)8-24 times more potent
S-(2-aminoethyl)isothiourea (aminoethyl-TU)Potent inhibitor
S-ethylisothiourea (ethyl-TU)Potent inhibitor
S-isopropylisothiourea (isopropyl-TU)Potent inhibitor

Molecular Interactions with iNOS Enzyme Active Site

The inhibitory effect of S-Methylisothiourea is a direct result of its interaction with the active site of the iNOS enzyme. As a competitive inhibitor, SMT physically occupies the same binding pocket as the substrate L-arginine, thereby preventing the synthesis of nitric oxide. nih.govahajournals.org The structural similarity of SMT to L-arginine allows it to fit within the catalytic site and interact with key amino acid residues. However, the precise molecular interactions, such as the specific hydrogen bonds and hydrophobic interactions that stabilize the SMT-iNOS complex, are a subject of ongoing detailed structural biology studies.

Impact on Cellular Nitric Oxide Production and Signaling Pathways

By inhibiting iNOS, S-Methylisothiourea directly modulates cellular nitric oxide production and subsequently affects downstream signaling pathways that are dependent on NO. nih.govpnas.org This is particularly evident in inflammatory conditions where iNOS is upregulated.

Modulation of LPS-Induced Nitrite Production in Macrophage Cell Lines

In macrophage cell lines such as J774.2, exposure to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, leads to a significant induction of iNOS and a subsequent increase in the production of nitric oxide, which is often measured as its stable metabolite, nitrite. nih.govnih.gov S-Methylisothiourea has been shown to potently inhibit this LPS-induced iNOS activity in a dose-dependent manner. nih.gov The EC50 value for SMT in inhibiting iNOS in immunostimulated cultured macrophages is approximately 6 µM. pnas.org This inhibition of NO production in macrophages by SMT has implications for its role in modulating inflammatory responses. nih.gov

Effects on Vascular Smooth Muscle Cells

In the context of vascular smooth muscle cells, S-Methylisothiourea has demonstrated significant effects. Under conditions of septic shock induced by endotoxins like LPS, there is an overproduction of NO by iNOS in these cells, leading to vasodilation and hypotension. pnas.org SMT has been shown to dose-dependently reverse the hypotension and the vascular hyporeactivity to vasoconstrictor agents caused by endotoxin. pnas.org The EC50 for SMT in inhibiting iNOS in immunostimulated vascular smooth muscle cells is approximately 2 µM. pnas.org This indicates that by inhibiting iNOS-derived NO production, SMT can restore vascular tone and counteract the detrimental cardiovascular effects associated with excessive NO production during systemic inflammation.

Table 2: EC50 Values of S-Methylisothiourea (SMT) for iNOS Inhibition in Different Cell Types.
Cell TypeStimulusEC50 of SMT
Cultured MacrophagesImmunostimulant6 µM
Vascular Smooth Muscle CellsImmunostimulant2 µM

Enzyme Specificity Profiling

A key aspect of characterizing a pharmacological inhibitor is understanding its specificity. Investigations into S-Methylisothiourea (SMT) have demonstrated its notable selectivity for nitric oxide synthase (NOS) isoforms. Crucially, studies have also profiled its activity against a panel of other enzymes to determine its specificity.

Research has shown that SMT, at concentrations up to 1 mM, does not exert an inhibitory effect on the activity of several other key enzymes. pnas.org This lack of inhibition is critical for its utility as a specific research tool and for its potential therapeutic profile. The enzymes found to be unaffected by SMT include:

Xanthine oxidase

Diaphorase

Lactate dehydrogenase

Monoamine oxidase

Catalase

Cytochrome P450

Superoxide dismutase pnas.org

This profile highlights the targeted nature of SMT's inhibitory action, primarily focused on the nitric oxide synthase family, thereby minimizing off-target effects in experimental systems. While SMT is a potent inhibitor of inducible nitric oxide synthase (iNOS), it is equipotent with NG-methyl-L-arginine (MeArg) in inhibiting the endothelial constitutive isoform of NOS (eNOS) in vitro. pnas.orgnih.gov However, some analogues of SMT show even greater selectivity for iNOS. nih.gov

EnzymeInhibition by S-Methylisothiourea (up to 1 mM)
Xanthine OxidaseNo Inhibition
DiaphoraseNo Inhibition
Lactate DehydrogenaseNo Inhibition
Monoamine OxidaseNo Inhibition
CatalaseNo Inhibition
Cytochrome P450No Inhibition
Superoxide DismutaseNo Inhibition
Inducible Nitric Oxide Synthase (iNOS)Potent Inhibition
Endothelial Nitric Oxide Synthase (eNOS)Inhibition (equipotent with MeArg)

Structure-Activity Relationship (SAR) Studies of S-Methylisothiourea Analogues for iNOS Inhibition

The structure-activity relationship (SAR) of S-methylisothiourea and its analogues has been systematically investigated to understand the molecular features required for potent and selective inhibition of inducible nitric oxide synthase (iNOS). These studies reveal that modifications to different parts of the S-methylisothiourea scaffold can significantly impact inhibitory activity. nih.gov

Substitution at the Sulfur Atom: The nature of the S-substituent is a critical determinant of iNOS inhibitory potency. A comparison of various S-substituted isothioureas demonstrates that the length of the alkyl side chain plays a crucial role. While S-methylisothiourea (SMT) and S-ethylisothiourea are potent inhibitors, the inhibitory activity declines sharply as the side chain length exceeds two carbon atoms. For instance, S-n-propyl-, S-iso-propyl-, S-t-butyl-, and S-n-butyl-isothioureas are all less potent than their smaller counterparts. nih.gov This suggests that the binding pocket of iNOS has specific spatial constraints at the site accommodating the S-alkyl group. nih.gov

Substitution at the Nitrogen Atoms: Modification of the isothiourea nitrogen atoms also has a substantial effect on inhibitory potency. Substitution of one or both of the nitrogen atoms of SMT with either amino or alkyl groups leads to a significant reduction in its ability to inhibit NOS. nih.gov This indicates that the unsubstituted amidino group is a key pharmacophore for effective binding to the L-arginine binding site of the enzyme.

These SAR studies underscore the precise structural requirements for potent iNOS inhibition by the isothiourea class of compounds. The data strongly suggest that S-methylisothiourea possesses a near-optimal combination of a small S-alkyl group and an unsubstituted amidino moiety for potent interaction with the iNOS active site. nih.gov

Compound/AnalogueStructural ModificationEffect on iNOS Inhibitory Potency
S-Methylisothiourea (SMT)Reference Compound (S-methyl group)Potent Inhibitor
S-EthylisothioureaS-ethyl groupPotent Inhibitor
S-iso-PropylisothioureaS-isopropyl groupDecreased Potency
S-n-PropylisothioureaS-n-propyl groupSharply Decreased Potency
S-t-ButylisothioureaS-t-butyl groupSharply Decreased Potency
S-n-ButylisothioureaS-n-butyl groupSharply Decreased Potency
N-Substituted SMT AnaloguesSubstitution on one or both nitrogen atomsSubstantially Reduced Potency

Analytical Characterization and Structural Analysis of Mtr S Methylisothiourea

Advanced Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of Mtr-S-methylisothiourea is not available in the surveyed literature. Such a spectrum would be expected to show characteristic absorption bands for its functional groups, including N-H, C=N, C-S, and S=O bonds.

Table 5.1.4: Expected IR Absorption Regions for this compound Functional Groups (Note: This table is based on general functional group frequencies and is not experimental data for the specific compound.)

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch 3500-3300
C-H stretch 3100-2850
C=N stretch 1690-1640
S=O stretch 1070-1030
C-S stretch 800-600

Solid-State Characterization

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions

Thermal analysis techniques are crucial for determining the physical properties of a substance as a function of temperature. mt.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are principal methods used to investigate phase transitions such as melting, crystallization, and decomposition. mt.com

In a typical analysis, DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. robertson-microlit.com This allows for the identification of endothermic events, like melting, and exothermic events, such as decomposition or crystallization. For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate polymorphism, where the compound exists in different crystal forms. mt.com

TGA complements DSC by measuring changes in the mass of a sample as a function of temperature. psu.edu This is particularly useful for assessing thermal stability and decomposition pathways. The TGA curve for this compound would likely show a stable mass until the onset of decomposition, at which point a significant mass loss would be recorded. The temperature at which this decomposition begins is a key indicator of the compound's thermal stability. americanlaboratory.com

Table 1: Expected Thermal Events for this compound in Thermal Analysis

Analytical Technique Observed Event Significance
DSC Endothermic Peak Indicates the melting point and heat of fusion. A sharp peak suggests high purity.
DSC Exothermic Event May indicate decomposition or crystallization following melting.

| TGA | Mass Loss Step | Corresponds to the thermal decomposition of the molecule, indicating its stability limit. |

Computational and Theoretical Chemistry Studies

Computational chemistry provides profound insights into molecular structure, properties, and reactivity, serving as a powerful complement to experimental data. muni.cz Through quantum mechanical calculations, it is possible to model molecules like this compound to understand their electronic structure, conformational preferences, and reaction mechanisms at an atomic level. wayne.edu

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is a fundamental component of computational chemistry that describes the electronic structure of molecules. pearsonhighered.com Key to this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. lupinepublishers.comaimspress.com A small HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to have significant contributions from the lone pairs on the sulfur and nitrogen atoms, while the LUMO is likely centered on the C=N double bond. Calculations would quantify these energies and map the spatial distribution of these frontier orbitals.

Table 2: Key Quantum Chemical Parameters from Molecular Orbital Calculations

Parameter Definition Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the tendency to donate electrons; related to ionization potential.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept electrons; related to electron affinity.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.comresearchgate.net These studies are essential for understanding how a molecule's three-dimensional shape influences its properties and biological activity.

The potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org Computational methods can be used to explore the PES of this compound to identify stable conformers, which correspond to energy minima on the surface. sciepub.com The analysis would focus on rotation around the C-S and C-N single bonds. The relative energies of these conformers determine their population at equilibrium. The barriers to rotation (transition states) between conformers can also be calculated, providing information on the molecule's flexibility.

Table 3: Illustrative Conformational Analysis of this compound

Dihedral Angle Varied Conformer Type Expected Relative Energy Rationale
Rotation around C-S bond Gauche Higher Potential steric hindrance between the methyl group and the rest of the molecule.
Rotation around C-S bond Anti-periplanar Lower Reduced steric clash, likely representing a stable energy minimum.
Rotation around C-N bond Syn-periplanar Higher Steric repulsion between substituents on the nitrogen and the isothiourea core.

| Rotation around C-N bond | Anti-periplanar | Lower | Substituents are positioned away from each other, minimizing steric interactions. |

Reaction Pathway Modeling for Guanylation

This compound is a reagent used for guanylation, the process of adding a guanidinyl group to a primary or secondary amine. Computational modeling is an invaluable tool for elucidating the detailed mechanism of such reactions.

Reaction pathway modeling involves calculating the potential energy along the reaction coordinate, which represents the progress of the reaction from reactants to products. sciepub.com This allows for the identification of key structures along the pathway, including the transition state—the highest energy point that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For the guanylation reaction with this compound, the modeled pathway would typically involve the nucleophilic attack of an amine on the electrophilic carbon atom of the isothiourea group. This would be followed by a proton transfer and the subsequent elimination of methanethiol (B179389) (CH₃SH) as a leaving group to form the final guanidinium (B1211019) product.

Table 4: Steps in a Computationally Modeled Guanylation Reaction Pathway

Reaction Step Description Information Obtained from Modeling
1. Reactant Complex Formation of a non-covalent complex between the amine and this compound. Geometry and stabilization energy of the initial complex.
2. Transition State 1 (TS1) Nucleophilic attack of the amine nitrogen on the isothiourea carbon. Structure of the transition state and the activation energy (Ea) for the C-N bond formation.
3. Tetrahedral Intermediate Formation of a transient tetrahedral intermediate. Geometry and relative stability of the intermediate.
4. Transition State 2 (TS2) Proton transfer and/or cleavage of the C-S bond. Structure and energy of the second transition state.

Future Research Trajectories and Broader Academic Impact

Development of Next-Generation Guanylating Reagents Based on the Mtr-S-methylisothiourea Scaffold

The this compound scaffold has proven to be a robust platform for the synthesis of protected guanidines. Future research is poised to build upon this foundation to develop next-generation guanylating reagents with enhanced reactivity, selectivity, and broader substrate scope. S-methylisothioureas are well-established as effective guanylating agents due to their straightforward preparation and availability. researchgate.net The Mtr-reagent, N-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-S-methylisothiourea, has been successfully used to prepare mono-Mtr-protected guanidines. researchgate.net

Further advancements could focus on modifying the Mtr protecting group to fine-tune its steric and electronic properties, thereby influencing the efficiency of the guanylation reaction. Additionally, the development of novel S-methylisothiourea-based reagents with different protecting groups that can be removed under orthogonal conditions would be highly valuable in complex multistep syntheses. Research into polymer-bound or solid-phase supported this compound analogues could also facilitate easier purification and recycling of the reagent, aligning with the principles of green chemistry. The synthesis of guanidines from N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea has demonstrated superiority over previously known reagents, suggesting that further modifications to the protecting groups on S-methylisothiourea can lead to improved performance. organic-chemistry.org

Table 1: Comparison of Guanylating Reagents
ReagentKey FeaturesPotential for Next-Generation Development
This compoundProvides Mtr-protected guanidines; stable and easy to handle. researchgate.netModification of the Mtr group; development of solid-supported versions.
N,N′-Di-Boc-S-methylisothioureaAllows for the synthesis of Boc-protected guanidines; requires activation. researchgate.netExploration of milder and more efficient activation methods. researchgate.net
N,N′-Bis(ortho-halo-Cbz)-S-methylisothioureaSuperior reactivity in guanidinylation of amines. organic-chemistry.orgInvestigation of a broader range of halogen substitutions and their effects on reactivity.

Exploration of this compound and its Derivatives in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, presents a fertile ground for the application of this compound and its derivatives. While direct enzymatic utilization of this compound for guanylation has not been extensively reported, the broader context of enzymatic modifications involving related sulfur-containing compounds suggests significant potential.

Future research could explore the possibility of designing or engineering enzymes, such as those from the amidinotransferase family, to recognize and utilize this compound or its analogues as substrates for the targeted guanylation of biomolecules. This could enable the site-specific modification of proteins and other biopolymers with a level of precision that is difficult to achieve through purely chemical methods. Furthermore, the synthesis of isotopically labeled this compound could provide valuable probes for mechanistic studies of these potential enzymatic reactions. The chemoenzymatic synthesis of isotopically labeled S-adenosyl-L-methionine from elemental sulfur highlights the feasibility of combining chemical synthesis and enzymatic processes for preparing complex biological reagents.

Investigation into Novel Biochemical Roles or Targets for S-Methylisothiourea Derivatives

The structural similarity of the isothiourea moiety to the guanidinium (B1211019) group of arginine suggests that S-methylisothiourea derivatives could interact with a variety of biological targets. A significant body of research has already identified S-methylisothiourea and its analogues as potent inhibitors of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS). nih.gov This inhibitory activity is a promising starting point for the development of therapeutic agents for inflammatory conditions and septic shock.

Future investigations should aim to uncover novel biochemical roles and targets for this class of compounds. High-throughput screening of S-methylisothiourea derivative libraries against a wide range of enzymes and receptors could reveal unexpected activities. For instance, S-benzylisothiourea derivatives have been identified as inhibitors of indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance in cancer. nih.gov This discovery opens up a new therapeutic avenue for these compounds in oncology. The broad biological activities of thiourea (B124793) derivatives, including anticancer, antibacterial, and antifungal properties, further underscore the potential for identifying new applications for S-methylisothiourea analogues. beilstein-journals.orgmdpi.com

Table 2: Known and Potential Biochemical Targets of S-Methylisothiourea Derivatives
Target EnzymeObserved EffectPotential Therapeutic Area
Inducible Nitric Oxide Synthase (iNOS)Inhibition nih.govInflammation, Sepsis
Indoleamine-2,3-dioxygenase (IDO)Inhibition nih.govCancer Immunotherapy
KinasesPotential for InhibitionCancer, Inflammatory Diseases
ProteasesPotential for InhibitionInfectious Diseases, Cancer

Advancements in Asymmetric Guanylation using Chiral S-Methylisothiourea Reagents

The development of chiral organocatalysts for asymmetric synthesis is a rapidly evolving field. Chiral guanidines and thioureas have emerged as powerful catalysts for a variety of enantioselective transformations. nih.govrsc.org Given that S-methylisothioureas are precursors to guanidines, the synthesis and application of chiral S-methylisothiourea reagents represent a logical and promising direction for advancing asymmetric guanylation.

Future research should focus on the design and synthesis of novel chiral S-methylisothiourea scaffolds derived from readily available chiral starting materials, such as amino acids or alkaloids. These chiral reagents could then be employed in the asymmetric guanylation of prochiral amines to generate enantioenriched guanidines, which are valuable building blocks in medicinal chemistry and materials science. The development of catalytic asymmetric guanylation reactions using a chiral S-methylisothiourea derivative in the presence of a suitable activator would be a particularly significant achievement. The success of chiral sulfoximine-based thioureas in asymmetric organocatalysis provides a strong precedent for the potential of chiral sulfur-containing compounds in stereoselective synthesis. beilstein-journals.org

Theoretical Studies on Reaction Mechanism Refinements and Prediction of Reactivity

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting the reactivity of chemical compounds. While experimental studies have provided valuable insights into the utility of this compound as a guanylating agent, detailed theoretical studies on its reaction mechanism are still relatively scarce.

Future research in this area should employ density functional theory (DFT) and other computational methods to model the guanylation reaction involving this compound. mdpi.commdpi.com Such studies could provide a detailed understanding of the transition state structures, activation energies, and the role of catalysts or activating agents. This knowledge would be invaluable for optimizing reaction conditions and for the rational design of more efficient guanylating reagents. Computational analysis could also be used to predict the reactivity of novel this compound derivatives with different substituents on the Mtr group or the isothiourea core, thereby guiding synthetic efforts towards the most promising candidates. A combined experimental and computational approach has been shown to be effective in understanding the reactivities of Michael acceptors, and a similar strategy could be applied to guanylation reactions. rsc.org

Integration into Materials Science or Supramolecular Chemistry

The guanidinium group is well-known for its ability to form strong hydrogen bonds and participate in electrostatic interactions, making it a valuable functional motif in materials science and supramolecular chemistry. rsc.org The synthesis of guanidinium-based structures from S-methylisothiourea precursors opens up possibilities for integrating the this compound motif into novel materials.

Future research could explore the synthesis of polymers or dendrimers functionalized with Mtr-protected guanidinium groups derived from this compound. These materials could exhibit interesting self-assembly properties and find applications in areas such as drug delivery, gene transfection, and sensing. nih.gov The formation of supramolecular structures based on the complementary pairing of guanidinium and phosphate (B84403) groups is a well-established principle, and the use of Mtr-protected guanidinium building blocks could allow for the construction of novel, stimuli-responsive supramolecular assemblies. nih.gov Furthermore, the incorporation of the thiourea or isothiourea functionality itself into polymeric backbones can lead to self-healing materials, suggesting that polymers derived from this compound could possess unique dynamic properties. nih.gov The concept of "functional motifs" in materials science provides a framework for considering how the specific structural features of this compound could be exploited to create materials with desired properties. nih.govnih.gov

Q & A

What experimental methodologies are recommended for synthesizing and characterizing Mtr-S-methylisothiourea to ensure reproducibility?

  • Methodological Answer : Follow standardized protocols for organic synthesis, including detailed documentation of reaction conditions (solvents, catalysts, temperature). Characterization should involve nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Ensure all procedures align with journal guidelines for experimental reproducibility, such as separating primary data (e.g., NMR spectra) into supplementary materials while summarizing key findings in the main text .

How does this compound inhibit ASS1, and what experimental controls are necessary to validate its mechanism of action?

  • Methodological Answer : this compound indirectly inhibits argininosuccinate synthase 1 (ASS1) by modulating nitric oxide synthase (NOS) activity, as nitric oxide is a downstream product of ASS1 catalysis. To validate this, include controls such as:
  • Pharmacological controls : Co-treatment with NOS inhibitors (e.g., L-NNA) to isolate ASS1-specific effects.
  • Biochemical assays : Measure urea cycle intermediates (e.g., citrulline, arginine) via LC-MS/MS to confirm pathway disruption.
  • Cell-based models : Use ASS1-knockout cell lines to differentiate direct vs. indirect effects .

What statistical frameworks are suitable for designing dose-response studies involving this compound?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define dose ranges and endpoints. For example:
  • Population : In vitro hepatocyte models or in vivo rodent systems.
  • Intervention : Dose escalation (e.g., 0.1–100 µM) to assess ASS1 inhibition thresholds.
  • Comparison : Baseline ASS1 activity vs. post-treatment levels.
  • Outcome : IC50 calculations using nonlinear regression models (e.g., four-parameter logistic curve). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify biological relevance .

How can researchers address contradictory data on this compound’s off-target effects across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis to reconcile discrepancies:

Literature screening : Use PRISMA guidelines to identify eligible studies.

Heterogeneity assessment : Apply Cochran’s Q-test to evaluate variability in experimental models (e.g., cell lines vs. primary cells).

Sensitivity analysis : Exclude outliers or stratify data by confounding variables (e.g., assay type, exposure duration).
Document limitations in supplementary materials, such as differences in metabolite extraction protocols .

What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Use triple-quadrupole mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., deuterated internal standards) to enhance specificity. Validate methods per FDA bioanalytical guidelines:
  • Linearity : R² ≥ 0.98 across expected concentration ranges.
  • Recovery rates : 85–115% in spiked plasma or tissue homogenates.
  • Stability tests : Assess freeze-thaw cycles and long-term storage conditions (−80°C) .

How should researchers design studies to explore this compound’s systemic effects using multi-omics approaches?

  • Methodological Answer : Integrate transcriptomics, proteomics, and metabolomics with the following steps:

Hypothesis-driven sampling : Collect time-series data post-treatment to capture dynamic ASS1 pathway changes.

Data normalization : Use ComBat or RUV-seq to correct batch effects.

Pathway enrichment : Apply tools like MetaboAnalyst or GSEA to link omics layers to urea cycle disruption.
Ensure computational workflows are documented in open-access repositories (e.g., GitHub) for transparency .

What criteria should guide the selection of in vivo models for studying this compound’s therapeutic potential?

  • Methodological Answer : Prioritize models with:
  • Genetic relevance : Rodents with ASS1 deficiencies or hyperammonemia phenotypes.
  • Pharmacokinetic compatibility : Species-matched cytochrome P450 profiles to mimic human metabolism.
  • Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal welfare reporting. Include power analyses to justify sample sizes and reduce Type I/II errors .

How can researchers optimize assay conditions to evaluate this compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • pH variation : Test solubility and degradation in buffers (pH 2–9).
  • Temperature gradients : Incubate at 37°C (mimicking body temperature) vs. 4°C.
  • Light exposure : Assess photodegradation using UV-Vis spectroscopy.
    Report degradation products via HPLC-DAD and validate with stability-indicating assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.